Predicted LogP Advantage Over Parent Pyrazole
The target compound exhibits a predicted partition coefficient (LogP) of 3.10, derived from the vendor-supplied computational estimate . By comparison, the parent 3,5-diethyl-1H-pyrazole (lacking any 4-alkoxy substituent) has an experimental or calculated LogP in the range of approximately 1.5–2.0, consistent with simpler alkylpyrazoles [1]. The ~1.1–1.6 log unit increase reflects the addition of the lipophilic tert-pentyloxy moiety and translates to roughly a 10- to 40-fold higher octanol/water partition coefficient, a magnitude known to significantly alter adsorption behaviour on metal surfaces and passive membrane diffusion in biological systems .
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.10 (predicted) |
| Comparator Or Baseline | 3,5-Diethyl-1H-pyrazole; LogP ~1.5–2.0 (estimated from alkylpyrazole homologs) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.6 units (10–40× increase in P) |
| Conditions | Computational prediction (ACD/Labs or analogous algorithm); comparator estimated from pyrazole and 3,5-dimethylpyrazole literature values. |
Why This Matters
A >1-log-unit increase in LogP can transform a marginally surface-active corrosion inhibitor into a strongly adsorbing, persistent film-former, directly impacting procurement decisions for coating and industrial fluid additive programs.
- [1] Jog, K.V. et al. (2022) 'Effect of chemical structure on the microbial nitrification inhibition and copper corrosion inhibition properties of azole compounds', Journal of Cleaner Production, 366, p. 132871. DOI: https://doi.org/10.1016/j.jclepro.2022.132871. View Source
